molecular formula C6H3BBrClF2O2 B6304505 6-Bromo-3-chloro-2,4-difluorophenylboronic acid CAS No. 2121514-24-5

6-Bromo-3-chloro-2,4-difluorophenylboronic acid

Cat. No.: B6304505
CAS No.: 2121514-24-5
M. Wt: 271.25 g/mol
InChI Key: NYWZXZHRFOLARH-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2,4-difluorophenylboronic acid is an organic compound with the chemical formula C6H3BBrClF2O2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2,4-difluorophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2,4-difluorophenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to the corresponding boronate ester using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 6-Bromo-3-chloro-2,4-difluorophenol

    Reduction: 6-Bromo-3-chloro-2,4-difluorophenylboronate ester

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Bromo-3-chloro-2,4-difluorophenylboronic acid has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and organic materials.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways and developing treatments for diseases such as cancer.

    Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid
  • 2,6-Difluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

6-Bromo-3-chloro-2,4-difluorophenylboronic acid is unique due to the presence of multiple halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(6-bromo-3-chloro-2,4-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrClF2O2/c8-2-1-3(10)5(9)6(11)4(2)7(12)13/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZXZHRFOLARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1F)Cl)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207396
Record name Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-24-5
Record name Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(6-bromo-3-chloro-2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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